molecular formula C17H18O3 B592768 trans-trismethoxy Resveratrol-d4

trans-trismethoxy Resveratrol-d4

Cat. No.: B592768
M. Wt: 274.35 g/mol
InChI Key: GDHNBPHYVRHYCC-XEGZCKIBSA-N
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Mechanism of Action

Target of Action

Trans-Trismethoxy Resveratrol-d4 (TMR-d4) is a methyl analog of resveratrol . The primary targets of TMR-d4 are the stearoyl-CoA desaturase genes, fat-6 and fat-7 . These genes play a crucial role in lipid metabolism .

Mode of Action

TMR-d4 interacts with its targets, the stearoyl-CoA desaturase genes, by downregulating them . This downregulation leads to a decrease in the desaturation index of fatty acids, specifically the ratio of oleic acid to stearic acid .

Biochemical Pathways

The downregulation of the stearoyl-CoA desaturase genes by TMR-d4 affects the lipid metabolism pathway . This results in a significant reduction in triglyceride accumulation . Additionally, TMR-d4 has been shown to suppress the mitogen-activated protein kinase (MAPK) and nuclear factor-κB (NF-κB) signaling pathways .

Pharmacokinetics

It is known that the bioavailability of resveratrol, the parent compound of tmr-d4, is relatively low . This suggests that the bioavailability of TMR-d4 may also be low, but more research is needed to confirm this.

Result of Action

The molecular and cellular effects of TMR-d4’s action include the inhibition of fat accumulation and the suppression of inflammation . Specifically, TMR-d4 has been found to significantly reduce triglyceride accumulation in Caenorhabditis elegans . It also suppresses lipopolysaccharide-induced inflammation through the inactivation of MAPK and NF-κB pathways in RAW 264.7 cells .

Action Environment

The action, efficacy, and stability of TMR-d4 can be influenced by various environmental factors. For instance, the concentration of TMR-d4 can affect its efficacy. In a study, treatment with TMR-d4 (100 and 200 μM) for 4 days significantly reduced triglyceride accumulation in Caenorhabditis elegans . .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-trismethoxy resveratrol-d4 involves the deuteration of trans-trismethoxy resveratrolThis can be achieved through various methods, including catalytic hydrogenation in the presence of deuterium gas or using deuterated reagents .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is usually formulated in a solution of methyl acetate for ease of use in analytical applications .

Chemical Reactions Analysis

Types of Reactions: trans-Trismethoxy resveratrol-d4 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can result in the formation of dihydro derivatives .

Biological Activity

Introduction

trans-trismethoxy Resveratrol-d4, a derivative of resveratrol, is a polyketide synthase-derived stilbene originally isolated from Virola cuspidata. This compound has garnered attention due to its diverse biological activities, which include antioxidant, anti-inflammatory, and anticancer properties. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

  • Molecular Formula : C17H18O3
  • Molecular Weight : 270.32 g/mol
  • CAS Number : 22255-22-7
  • Solubility : Soluble in DMSO (≥34 mg/mL) and methyl acetate.

Table 1: Physical Properties of this compound

PropertyValue
Melting Point57°C
Boiling Point423.8 ± 35.0 °C (Predicted)
Density1.104 ± 0.06 g/cm³ (Predicted)
ColorWhite to tan

Antioxidant Activity

Resveratrol compounds are known for their antioxidant properties. Research indicates that this compound exhibits enhanced antioxidant activity compared to its parent compound due to the presence of three methoxy groups. This modification increases its ability to scavenge free radicals and reduce oxidative stress in various biological systems .

Anticancer Properties

This compound has shown cytotoxic effects against multiple cancer cell lines. The following table summarizes the IC50 values for different cell lines:

Table 2: Cytotoxicity of this compound

Cell LineIC50 (μM)
PC33.6
KB10.2
HT-2916.1
SW48054
HL-602.5

These results indicate that this compound is particularly potent against prostate cancer cells (PC3) and leukemia cells (HL-60), suggesting potential therapeutic applications in oncology .

Anti-inflammatory Effects

In cellular assays, this compound inhibited TNF-α-induced activation of NF-κB in HEK293T cells at a concentration of 15 μM. This inhibition is significant as NF-κB plays a crucial role in mediating inflammatory responses .

Angiogenesis Inhibition

The compound has also demonstrated antiangiogenic activity, inhibiting angiogenesis in zebrafish embryos at a concentration of 0.1 μM. This effect is essential for cancer therapy as it can prevent tumor growth by restricting blood supply .

The biological activities of this compound can be attributed to several mechanisms:

  • Cell Cycle Arrest : Induces cell cycle arrest in cancer cells, leading to apoptosis.
  • NF-κB Inhibition : Reduces inflammation by inhibiting key signaling pathways.
  • Antioxidant Defense : Enhances the body's antioxidant capacity, protecting against cellular damage.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of this compound:

  • Cytotoxicity Study : A study published in the Journal of Medicinal Chemistry demonstrated that this compound significantly reduced cell viability in various cancer cell lines compared to controls .
  • Inflammation Model : In an inflammation model using murine macrophages, this compound reduced pro-inflammatory cytokine production, supporting its use as an anti-inflammatory agent .
  • Zebrafish Model : Research using zebrafish embryos showed that treatment with this compound effectively inhibited angiogenesis, providing insights into its potential applications in cancer treatment .

Properties

IUPAC Name

1,2,4,5-tetradeuterio-3-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-6-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O3/c1-18-15-8-6-13(7-9-15)4-5-14-10-16(19-2)12-17(11-14)20-3/h4-12H,1-3H3/b5-4+/i6D,7D,8D,9D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDHNBPHYVRHYCC-XEGZCKIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1/C=C/C2=CC(=CC(=C2)OC)OC)[2H])[2H])OC)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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